N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-trityl-L-lysine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOOTQDKDICVJW-QNGWXLTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552979 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719892-61-2 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's In-depth Technical Guide to N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-trityl-L-lysine (Fmoc-Lys(Trt)-OH)

Introduction: The Strategic Importance of Fmoc-Lys(Trt)-OH in Advanced Peptide Synthesis

In the intricate landscape of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups for trifunctional amino acids is a critical determinant of success, directly influencing the purity, yield, and ultimate biological activity of the target peptide.[1][2][3] For lysine, an amino acid frequently implicated in critical biological functions and a common site for post-translational modifications, the choice of its side-chain protecting group is of paramount importance. This guide provides an in-depth exploration of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-trityl-L-lysine, commonly known as Fmoc-Lys(Trt)-OH, a cornerstone reagent in modern peptide chemistry.[1]

The strategic utility of Fmoc-Lys(Trt)-OH lies in its orthogonal protection scheme. The base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino position allows for sequential peptide chain elongation, while the acid-labile trityl (Trt) group on the ε-amino side chain offers distinct advantages, particularly in the synthesis of complex peptides, peptide libraries, and molecules requiring site-specific modifications.[4] This guide will delve into the core chemical properties of Fmoc-Lys(Trt)-OH, provide detailed, field-proven protocols for its application, and offer expert insights into the rationale behind key experimental choices, empowering researchers, scientists, and drug development professionals to leverage this versatile building block to its full potential.

Core Chemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of Fmoc-Lys(Trt)-OH is fundamental to its effective application in peptide synthesis.

Chemical Structure

The structure of Fmoc-Lys(Trt)-OH is defined by three key functional moieties: the L-lysine backbone, the Nα-Fmoc protecting group, and the Nε-Trityl protecting group.

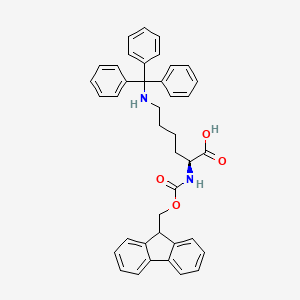

Caption: Chemical structure of Fmoc-Lys(Trt)-OH.

Physicochemical Data

The following table summarizes the key physicochemical properties of Fmoc-Lys(Trt)-OH.

| Property | Value | Source(s) |

| CAS Number | 111061-54-2, 719892-61-2 | [5][6][7][8] |

| Molecular Formula | C₄₀H₃₈N₂O₄ | [4][6][7] |

| Molecular Weight | 610.74 g/mol | [4][7][9] |

| Appearance | White to off-white powder | [4] |

| Purity | Typically ≥98% | [8] |

| Melting Point | 129-135 °C | [10] |

| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. | [4] |

The Science of Protection: A Tale of Two Groups

The efficacy of Fmoc-Lys(Trt)-OH in SPPS stems from the distinct and complementary chemical labilities of its two protecting groups, Fmoc and Trityl. This orthogonality is the cornerstone of modern peptide synthesis.

The Nα-Fmoc Group: A Temporary Guardian

The Fmoc group is renowned for its lability to basic conditions, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[1][4] The deprotection mechanism proceeds via a β-elimination reaction, initiated by the abstraction of the acidic proton on the fluorenyl ring system by the secondary amine base.[11] This generates a highly reactive dibenzofulvene intermediate, which is subsequently trapped by piperidine to form a stable adduct, driving the reaction to completion.[11][12]

Expert Insight: The choice of 20% piperidine in DMF is a balance between efficient Fmoc removal and minimizing side reactions. While higher concentrations can speed up deprotection, they can also increase the risk of side reactions like aspartimide formation in sensitive sequences.[11] The use of DMF as a solvent is crucial as it effectively solvates the growing peptide chain and the reagents, facilitating the reaction.[11]

The Nε-Trityl Group: A Robust yet Removable Shield

The trityl (triphenylmethyl) group is a bulky, acid-labile protecting group. Its primary function is to mask the nucleophilic ε-amino group of the lysine side chain, thereby preventing the formation of branched peptides during chain elongation.[13]

Key Advantages of the Trityl Group:

-

Orthogonality: The Trt group is completely stable under the basic conditions used for Fmoc removal, ensuring the integrity of the lysine side chain throughout the synthesis.[1]

-

Mild Cleavage Profile: Compared to the more traditional tert-butyloxycarbonyl (Boc) group, the Trt group is cleaved under milder acidic conditions.[13] This allows for shorter cleavage times and reduces the risk of acid-catalyzed side reactions.[13]

-

Reduced Side Reactions: The trityl cation generated during cleavage is highly stabilized and can be efficiently scavenged.[1] This leads to a cleaner cleavage and a significant reduction in t-butylated side products that can arise from the cleavage of Boc groups, resulting in a higher quality crude peptide and simplifying subsequent purification.[1][14]

Experimental Protocols: A Practical Guide

The successful incorporation of Fmoc-Lys(Trt)-OH into a peptide sequence requires meticulous attention to detail. The following protocols provide a robust framework for its use in SPPS.

Protocol 1: Coupling of Fmoc-Lys(Trt)-OH

This protocol outlines the standard procedure for coupling Fmoc-Lys(Trt)-OH to a growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Lys(Trt)-OH

-

Coupling reagent (e.g., HATU)

-

Base (e.g., DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.[4]

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Trt)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[4]

-

Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.[1]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.[1][13]

Expert Insight: The choice of coupling reagent is critical. For the sterically hindered Fmoc-Lys(Trt)-OH, highly reactive aminium/uronium salt-based reagents like HATU are recommended to ensure high coupling efficiency and minimize racemization.[4]

Protocol 2: Selective On-Resin Deprotection of the Trityl Group

A key advantage of the Trt group is its selective removal on-resin, enabling site-specific modification of the lysine side chain.[4]

Materials:

-

Peptide-resin containing a Lys(Trt) residue

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Anhydrous Dichloromethane (DCM)

-

10% DIPEA in DMF

Procedure:

-

Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

-

Deprotection Cocktail: Prepare a fresh solution of 1-5% TFA and 1% TIS in DCM.[4]

-

Trityl Removal: Treat the resin with the deprotection cocktail and gently agitate for 30 minutes at room temperature. Repeat this step once.[4]

-

Washing: Thoroughly wash the resin with DCM.

-

Neutralization: Wash the resin with 10% DIPEA in DMF to neutralize the protonated ε-amino group, followed by further DCM washes.[4] The free ε-amino group is now available for modification.

Protocol 3: Final Cleavage and Global Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of all remaining acid-labile side-chain protecting groups.

Materials:

-

Dry peptide-resin

-

Cleavage Cocktail (e.g., Reagent K: 92.5% TFA, 2.5% Water, 2.5% Ethanedithiol, 2.5% TIS)[13]

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Thoroughly wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.[13]

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The solution will likely turn yellow or orange due to the release of trityl cations.[13]

-

Peptide Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[13]

-

Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide and decant the ether. Wash the peptide pellet twice with cold diethyl ether to remove scavengers and cleaved protecting groups.[4][13]

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4][13] The crude peptide is now ready for purification by reverse-phase HPLC.[4]

Visualizing the Workflow: SPPS with Fmoc-Lys(Trt)-OH

Caption: Iterative workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Comparative Performance and Data

The selection of a lysine derivative in SPPS can be guided by comparative data. The following table summarizes the general characteristics of Fmoc-Lys(Trt)-OH in comparison to the commonly used Fmoc-Lys(Boc)-OH.

| Feature | Fmoc-Lys(Trt)-OH | Fmoc-Lys(Boc)-OH | Rationale |

| Cleavage Condition | Milder TFA conditions | Stronger TFA conditions | The Trt group is more acid-labile than the Boc group.[13] |

| Expected Crude Purity | Higher | Lower | Milder cleavage reduces side reactions, particularly t-butylation.[14] |

| Common Side Products | Tritylation of susceptible residues (e.g., Trp) if scavengers are not used effectively. | t-Butylation of susceptible residues (e.g., Trp, Met).[1] | The bulky trityl cation is a less aggressive electrophile.[3] |

Applications in Research and Drug Development

The unique properties of Fmoc-Lys(Trt)-OH make it an invaluable tool in various areas of research and drug development.

-

Synthesis of Modified Peptides: The ability to selectively deprotect the Trt group on-resin allows for the site-specific attachment of various moieties, such as fluorophores, biotin, or ubiquitin, which is crucial for creating biochemical probes and studying protein interactions.[4]

-

Peptide Libraries: In the creation of diverse peptide libraries for drug discovery, the high purity of crude peptides synthesized with Fmoc-Lys(Trt)-OH simplifies the subsequent screening and hit identification processes.

-

Complex Peptide Synthesis: For long or "difficult" peptide sequences prone to aggregation, the use of the bulky Trt group can sometimes improve solubility and synthetic outcomes.[13]

-

Development of Peptide-Based Therapeutics: The enhanced purity and reduced side products associated with the use of Fmoc-Lys(Trt)-OH contribute to the development of safer and more effective peptide-based drugs.[10][15]

Conclusion: A Strategic Asset for Peptide Chemists

This compound is more than just a protected amino acid; it is a strategic tool that offers peptide chemists a high degree of control and precision. Its well-defined chemical properties, orthogonal protection scheme, and the advantages conferred by the trityl group make it an indispensable component in the synthesis of high-purity, complex peptides for a wide range of applications in research, biotechnology, and medicine. By understanding the principles behind its use and adhering to optimized protocols, scientists can harness the full potential of Fmoc-Lys(Trt)-OH to advance their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc-Lys(Trt)-OH | 111061-54-2 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 719892-61-2 | Fmoc-lys(trt)-oh | Tetrahedron [thsci.com]

- 6. chempep.com [chempep.com]

- 7. Fmoc-Lys(Trt)-OH | 719892-61-2 [amp.chemicalbook.com]

- 8. Fmoc-Lys(Trt)-OH [sobekbio.com]

- 9. peptide.com [peptide.com]

- 10. Fmoc-Lys(Trt)-OH [myskinrecipes.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Fmoc-Lys(Trt)-OH [cem.com]

- 15. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-Lys(Trt)-OH

Introduction: The Indispensable Role of Fmoc-Lys(Trt)-OH in Modern Peptide Chemistry

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of yield, purity, and the ultimate success of synthesizing complex peptides. For the trifunctional amino acid L-lysine, with its nucleophilic ε-amino group, effective and orthogonal protection is paramount. Nα-(9-Fluorenylmethoxycarbonyl)-Nε-trityl-L-lysine, commonly known as Fmoc-Lys(Trt)-OH, has emerged as a cornerstone building block in Fmoc-based SPPS. This guide provides a comprehensive technical overview of the synthesis and purification of this vital reagent, intended for researchers, scientists, and professionals in drug development.

The utility of the trityl (Trt) group lies in its steric bulk and its lability under mild acidic conditions. This allows for the selective deprotection of the ε-amino group on the solid support, enabling the synthesis of branched peptides, the attachment of labels, or other side-chain modifications, all while the peptide remains anchored to the resin.[1][2][3] This orthogonality to the base-labile Fmoc group is the foundation of its widespread use.[1]

This guide will elucidate the chemical principles and provide detailed, field-proven protocols for the synthesis of Fmoc-Lys(Trt)-OH, starting from L-lysine. We will explore a robust two-step synthetic strategy: the selective Nα-Fmoc protection of lysine, followed by the Nε-tritylation. Furthermore, we will detail the critical purification and characterization methods necessary to ensure the high purity of the final product, which is essential for successful peptide synthesis.

Chemical Structures and Properties

A clear understanding of the molecular architecture of Fmoc-Lys(Trt)-OH and its precursors is fundamental to comprehending the synthetic and purification strategies.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |

| L-Lysine | C₆H₁₄N₂O₂ | 146.19 | 224-225 (decomposes) | Starting amino acid with two primary amino groups. |

| Fmoc-Lys-OH | C₂₁H₂₄N₂O₄ | 368.43 | ~190 | Intermediate with the α-amino group protected by the base-labile Fmoc group. |

| Fmoc-Lys(Trt)-OH | C₄₀H₃₈N₂O₄ | 610.74 | 129-135 [4] | Final product with orthogonal protection of the α- and ε-amino groups. |

Synthetic Strategy: A Two-Step Approach to Orthogonal Protection

The synthesis of Fmoc-Lys(Trt)-OH is most effectively achieved through a two-step process. This strategy ensures the selective protection of both the α- and ε-amino groups of L-lysine, yielding the desired orthogonally protected amino acid.

Part 1: Selective Nα-Fmoc Protection of L-Lysine via Copper(II) Chelation

The primary challenge in the synthesis of Fmoc-Lys-OH is the selective protection of the α-amino group in the presence of the equally reactive ε-amino group. A highly effective and scalable method to achieve this selectivity is through the transient protection of the α-amino and α-carboxyl groups using a copper(II) complex.[5] This method directs the Fmocylation reagent to the less sterically hindered and more accessible ε-amino group is not part of the complex, thus favoring the formation of the Nα-protected product.

Experimental Protocol: Synthesis of Fmoc-Lys-OH

-

Formation of the Lysine-Copper(II) Complex:

-

In a suitable reaction vessel, dissolve L-lysine hydrochloride in a 2M aqueous solution of sodium bicarbonate.

-

To this stirred solution, add a solution of copper(II) sulfate pentahydrate in water.

-

Add additional sodium bicarbonate, followed by a solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable organic solvent like acetone. Note: While the reference describes the synthesis of Lys(Boc)-OH, the same principle of copper chelation is applied for selective Nα-Fmoc protection.

-

Stir the reaction mixture for 24 hours at room temperature. The formation of the deep blue copper complex indicates successful chelation.[5]

-

-

Nα-Fmocylation:

-

To the suspension of the lysine-copper(II) complex, slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an organic solvent such as acetone or dioxane.

-

Maintain the reaction at a controlled temperature (e.g., 0-5 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

-

Demetallation and Isolation:

-

Upon completion of the reaction, decompose the copper complex by adding a solution of ethylenediaminetetraacetic acid (EDTA) and adjusting the pH.

-

Acidify the aqueous layer to a pH of 2-3 with a dilute acid such as hydrochloric acid to precipitate the Fmoc-Lys-OH.

-

Extract the product into a suitable organic solvent, for example, ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Fmoc-Lys-OH.

-

Purification of Fmoc-Lys-OH

The crude Fmoc-Lys-OH can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate and hexane.

-

Allow the solution to cool slowly to room temperature, and then place it at a lower temperature (e.g., 4 °C) to promote crystallization.

-

Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Characterization of Fmoc-Lys-OH

The identity and purity of the synthesized Fmoc-Lys-OH should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be compared to the literature value (approximately 190 °C).[6]

Part 2: Nε-Tritylation of Fmoc-Lys-OH

With the α-amino group successfully protected, the next step is the introduction of the trityl group onto the ε-amino group of Fmoc-Lys-OH. This reaction is a nucleophilic substitution where the ε-amino group attacks the electrophilic carbon of trityl chloride.

Experimental Protocol: Synthesis of Fmoc-Lys(Trt)-OH

-

Reaction Setup:

-

Dissolve Fmoc-Lys-OH in a suitable anhydrous organic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic organic base, such as diisopropylethylamine (DIEA), to the solution to deprotonate the ε-ammonium group, rendering it nucleophilic.

-

In a separate flask, prepare a solution of trityl chloride (Trt-Cl) in the same solvent.

-

-

Tritylation Reaction:

-

Slowly add the solution of trityl chloride to the stirred solution of Fmoc-Lys-OH and DIEA at room temperature.

-

Allow the reaction to proceed for several hours to overnight. Monitor the progress of the reaction by TLC.

-

-

Work-up and Isolation:

-

Once the reaction is complete, quench any unreacted trityl chloride by adding a small amount of methanol.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a weak acidic solution (e.g., 1M citric acid) to remove excess base, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Lys(Trt)-OH.

-

Purification of Fmoc-Lys(Trt)-OH

The final and most critical step is the purification of the crude Fmoc-Lys(Trt)-OH to a high degree of purity, as any impurities can interfere with the subsequent peptide synthesis. Recrystallization is the most common and effective method for this purpose.

Experimental Protocol: Recrystallization of Fmoc-Lys(Trt)-OH

-

Solvent Selection:

-

Based on protocols for similar compounds such as Fmoc-Gln(Trt)-OH, isopropyl alcohol is a promising solvent for recrystallization.[7] Toluene has also been used for other Fmoc-Trt protected amino acids.[7] A solvent system of ethyl acetate/hexane is also a common choice for Fmoc-amino acids.

-

The ideal solvent or solvent system should fully dissolve the crude product at an elevated temperature and allow for the formation of well-defined crystals upon cooling, leaving impurities in the mother liquor.

-

-

Recrystallization Procedure:

-

Suspend the crude Fmoc-Lys(Trt)-OH in a minimal amount of the chosen solvent (e.g., isopropyl alcohol) in an Erlenmeyer flask.

-

Heat the suspension with stirring until the solid completely dissolves. If using a solvent mixture, dissolve the crude product in the better solvent and add the anti-solvent dropwise until the solution becomes slightly turbid.

-

Allow the hot, saturated solution to cool slowly to room temperature. The formation of crystals should be observed.

-

To maximize the yield, the flask can be placed in a refrigerator or an ice bath for a few hours.

-

-

Crystal Collection and Drying:

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Dry the purified Fmoc-Lys(Trt)-OH crystals under vacuum to a constant weight.

-

Characterization and Quality Control

The final product must be rigorously characterized to confirm its identity and purity.

-

Melting Point: The melting point of the purified Fmoc-Lys(Trt)-OH should be determined and compared to the literature value of 129-135 °C.[4] A sharp melting point range is indicative of high purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure of the molecule. The spectra should show the characteristic peaks for the Fmoc, trityl, and lysine moieties.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the final product. A single, sharp peak should be observed.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (610.74 g/mol ).

Conclusion

The synthesis and purification of Fmoc-Lys(Trt)-OH is a multi-step process that requires careful execution and attention to detail. The use of a copper(II) chelate for selective Nα-Fmoc protection, followed by Nε-tritylation, represents a robust and scalable synthetic route. Rigorous purification by recrystallization and thorough characterization are imperative to ensure the high quality of this critical building block for solid-phase peptide synthesis. A high-purity supply of Fmoc-Lys(Trt)-OH empowers researchers to confidently synthesize complex and modified peptides, which are invaluable tools in drug discovery and biomedical research.

References

An In-Depth Technical Guide to the Structure and Characterization of Fmoc-Lys(Trt)-OH

Abstract

Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(trityl)-L-lysine, commonly abbreviated as Fmoc-Lys(Trt)-OH, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS).[1] Its strategic design, featuring two distinct protecting groups, allows for the orthogonal synthesis of complex peptides, enabling site-specific modifications crucial for advancements in chemical biology and drug development.[2] This guide provides an in-depth analysis of the molecular architecture of Fmoc-Lys(Trt)-OH, details its physicochemical properties, and presents a comprehensive overview of the analytical techniques used for its characterization. Detailed experimental protocols and field-proven insights are included to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile reagent.

Introduction: The Strategic Importance of Orthogonal Protection in Peptide Synthesis

The synthesis of peptides with defined sequences requires a robust strategy to prevent unwanted side reactions at the reactive functional groups of the amino acid backbone and side chains.[3] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal strategy is a widely adopted approach in solid-phase peptide synthesis (SPPS).[4] This strategy relies on a temporary protecting group for the α-amino group (Fmoc) that is stable to acid but labile to basic conditions, and permanent protecting groups for the side chains that are stable to base but removable with acid.[5][6]

Fmoc-Lys(Trt)-OH is a quintessential example of a building block designed for this strategy. It incorporates the base-labile Fmoc group at the α-amino position and the acid-labile trityl (Trt) group at the ε-amino group of the lysine side chain.[2][7] This orthogonal protection scheme is fundamental for several reasons:

-

Sequential Peptide Elongation: It allows for the selective deprotection of the α-amino group to enable coupling of the next amino acid in the sequence, while the lysine side chain remains protected.[5]

-

Prevention of Branched Peptides: The Trt group effectively masks the nucleophilic ε-amino group, preventing the formation of undesired branched peptide chains during synthesis.[8]

-

Site-Specific Modification: The differential lability of the Trt group compared to other acid-labile groups (like tert-butyl) allows for its selective removal on-resin, opening avenues for site-specific modifications such as biotinylation, ubiquitination, or the attachment of fluorescent probes.[2]

Molecular Structure and Physicochemical Properties

The efficacy of Fmoc-Lys(Trt)-OH in peptide synthesis is a direct consequence of its unique molecular structure, which combines the distinct properties of the lysine backbone and its two protecting groups.

The Core Components

Fmoc-Lys(Trt)-OH is comprised of three key moieties:

-

L-Lysine Backbone: The foundational amino acid, providing the chiral center, the α-amino group, the carboxylic acid group, and the aliphatic side chain terminating in the ε-amino group.

-

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: Attached to the α-amino group, this temporary protecting group is characterized by its fluorenyl ring system.[6] Its defining feature is its susceptibility to cleavage by secondary amines, such as piperidine, through a β-elimination mechanism.[9][10]

-

Trt (Trityl) Group: This bulky triphenylmethyl group protects the ε-amino group of the lysine side chain.[7] It is highly sensitive to acidic conditions, allowing for its removal with dilute trifluoroacetic acid (TFA).[1]

Physicochemical Data Summary

A summary of the key physicochemical properties of Fmoc-Lys(Trt)-OH is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₃₈N₂O₄ | [2][11] |

| Molecular Weight | 610.74 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 129-135 °C | [12] |

| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. | [2] |

Table 1: Key physicochemical properties of Fmoc-Lys(Trt)-OH.

The Chemistry of Protection and Deprotection

A thorough understanding of the mechanisms governing the removal of the Fmoc and Trt groups is critical for optimizing peptide synthesis protocols and minimizing side reactions.

Fmoc Group Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[13] Typically, a 20% solution of piperidine in N,N-dimethylformamide (DMF) is used.[5] The mechanism proceeds in two steps:

-

A mild base, preferably a secondary amine like piperidine, abstracts the acidic proton at the C9 position of the fluorene ring.[10]

-

This is followed by a β-elimination that releases the highly reactive dibenzofulvene (DBF) intermediate, which is subsequently trapped by the secondary amine to form a stable adduct.[10][14]

The progress of Fmoc deprotection can be monitored in real-time by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a characteristic absorbance around 301 nm.[13]

Trityl Group Deprotection

The Trityl group is cleaved under acidic conditions.[15] The stability of the resulting trityl cation is a key determinant of the lability of this protecting group.[16] The cleavage mechanism involves the protonation of the ether oxygen (in the case of Trt-protected alcohols) or the amine nitrogen, followed by the departure of the stable trityl cation.[16]

The high acid lability of the Trt group allows for its removal under milder acidic conditions than those required for other acid-labile groups like Boc.[4] This is a significant advantage as it can lead to cleaner cleavage and a reduction in side products.[17] For instance, the Trt group can be selectively removed on-resin using a dilute solution of TFA (e.g., 1-5%) in dichloromethane (DCM).[2]

Comprehensive Characterization of Fmoc-Lys(Trt)-OH

Ensuring the identity, purity, and stability of Fmoc-Lys(Trt)-OH is paramount for successful peptide synthesis. A multi-pronged analytical approach is employed for its comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for assessing the purity of Fmoc-Lys(Trt)-OH. Reverse-phase HPLC (RP-HPLC) is the most common mode used.

Principle: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Protocol: Purity Analysis by RP-HPLC [18]

-

Sample Preparation: Dissolve a small amount of Fmoc-Lys(Trt)-OH in a suitable solvent, such as a mixture of acetonitrile and water.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

-

Data Analysis: Integrate the peak areas in the chromatogram. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Fmoc-Lys(Trt)-OH, confirming the presence of key functional groups and their connectivity. Both ¹H and ¹³C NMR are utilized.

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a wealth of structural information.

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the aromatic protons of the Fmoc and Trt groups, the aliphatic protons of the lysine side chain, and the α-proton.

-

¹³C NMR: Resonances for the carbonyl carbons, the aromatic carbons of the protecting groups, and the aliphatic carbons of the lysine backbone.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of Fmoc-Lys(Trt)-OH, providing a definitive confirmation of its identity.

Principle: The technique involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z).

Expected Result: A prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts should be observed at the expected m/z value.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in Fmoc-Lys(Trt)-OH.

Principle: The absorption of infrared radiation by the molecule causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

Expected Absorptions:

-

N-H stretching: Around 3300 cm⁻¹

-

C=O stretching (carbamate and carboxylic acid): In the range of 1680-1720 cm⁻¹

-

Aromatic C=C stretching: Around 1600 cm⁻¹ and 1450 cm⁻¹

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(Trt)-OH is a critical reagent in the Fmoc/tBu SPPS workflow.[1] The following is a generalized protocol for its incorporation into a growing peptide chain.

Experimental Protocol: Coupling of Fmoc-Lys(Trt)-OH in SPPS [1]

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Trt)-OH (3 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9 equivalents) in DMF. Add a base like DIPEA (6 equivalents) to initiate activation.

-

Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling.[1]

Conclusion

Fmoc-Lys(Trt)-OH is an indispensable tool in the repertoire of the peptide chemist. Its well-defined structure, characterized by an orthogonal protection scheme, provides a high degree of control over the synthesis of complex peptides. A comprehensive characterization using a suite of analytical techniques, including HPLC, NMR, MS, and FTIR, is essential to ensure the quality and reliability of this critical reagent. The protocols and insights provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the successful synthesis of peptides for a wide range of applications in science and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]

- 4. benchchem.com [benchchem.com]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. Fmoc-Lys(Trt)-OH [myskinrecipes.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. total-synthesis.com [total-synthesis.com]

- 17. Fmoc-Lys(Trt)-OH [cem.com]

- 18. benchchem.com [benchchem.com]

The Strategic Application of Fmoc-Lys(Trt)-OH in Advanced Peptide Synthesis: A Technical Guide

This guide provides an in-depth exploration of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-trityl-L-lysine, commonly known as Fmoc-Lys(Trt)-OH, a cornerstone reagent in modern solid-phase peptide synthesis (SPPS). Designed for researchers, chemists, and professionals in drug development, this document delves into the critical physicochemical properties, strategic applications, and field-proven methodologies that underpin the successful use of this versatile amino acid derivative.

Introduction: The Strategic Importance of Side-Chain Protection in Peptide Synthesis

In the intricate process of assembling peptides, the strategic selection of protecting groups for trifunctional amino acids is paramount to achieving high yields and purity.[1] The ε-amino group of lysine is a potent nucleophile, and its effective protection is crucial to prevent undesired side reactions, such as peptide branching during chain elongation.[2] Fmoc-Lys(Trt)-OH has emerged as a preferred building block in Fmoc-based SPPS due to the unique attributes of the trityl (Trt) protecting group.[3]

The trityl group is a bulky, acid-labile protecting group that offers a distinct advantage over the more traditional tert-butyloxycarbonyl (Boc) group.[4] Its lability under mild acidic conditions allows for efficient deprotection during the final cleavage step, often leading to cleaner crude peptide products and simplifying subsequent purification efforts.[5] This guide will elucidate the properties and protocols that enable scientists to leverage Fmoc-Lys(Trt)-OH to its full potential.

Physicochemical Properties of Fmoc-Lys(Trt)-OH

A thorough understanding of the physical and chemical characteristics of Fmoc-Lys(Trt)-OH is fundamental for its effective handling, storage, and application in synthesis.

Core Molecular Attributes

Below is a summary of the key physical and chemical properties of Fmoc-Lys(Trt)-OH.

| Property | Value | Source(s) |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-Nε-trityl-L-lysine | [6] |

| Synonyms | Fmoc-L-Lys(Trt)-OH, N2-Fmoc-N6-trityl-L-lysine | [7] |

| CAS Number | 111061-54-2 | [8][9] |

| Molecular Formula | C₄₀H₃₈N₂O₄ | [6][9] |

| Molecular Weight | 610.74 g/mol | [9] |

| Appearance | White to off-white powder | [10] |

| Melting Point | 129-135 °C | [9] |

Solubility Profile

Fmoc-Lys(Trt)-OH is generally soluble in organic solvents commonly employed in solid-phase peptide synthesis.[10] Practical laboratory experience indicates robust solubility in:

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N-Methyl-2-pyrrolidone (NMP)

-

Dimethyl sulfoxide (DMSO)

While precise quantitative solubility data can be lot-dependent, difficulties in dissolution in high-purity, amine-free DMF are uncommon. In instances of poor solubility, which may arise from aggregation via π-π stacking of the Fmoc groups, gentle warming or sonication can be employed to facilitate dissolution.[11] For particularly challenging cases, the use of a stronger solvent such as NMP or the addition of a small amount of DMSO as a co-solvent is recommended.[12]

Spectroscopic Characterization

While specific spectra are lot-dependent and should be confirmed by the end-user, the expected spectroscopic features are as follows:

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the Fmoc and Trt groups, typically in the range of 7.2-7.8 ppm. The aliphatic protons of the lysine side chain and the α-carbon will appear at higher field strengths.

-

¹³C NMR: The carbon NMR spectrum will show a multitude of signals corresponding to the numerous carbon atoms in the molecule. Key signals include those from the carbonyl carbons of the carboxylic acid and the Fmoc group, as well as the aromatic carbons of the protecting groups.

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the carboxylic acid and carbamate, and aromatic C-H stretching from the Fmoc and Trt groups.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Stability and Storage

Fmoc-Lys(Trt)-OH is stable under recommended storage conditions. It should be stored in a cool, dry place, typically at 2-8°C, and protected from light to prevent degradation.[9] As with most Fmoc-protected amino acids, long-term storage in solution is not recommended due to potential degradation.

Chemical Reactivity and Application in SPPS

The utility of Fmoc-Lys(Trt)-OH is defined by the orthogonal nature of its protecting groups. The Fmoc group is base-labile, while the Trt group is acid-labile, which is the cornerstone of the Fmoc/tBu synthesis strategy.[4]

Caption: Core workflow of Fmoc-SPPS incorporating Fmoc-Lys(Trt)-OH.

The Role and Cleavage of the Fmoc Group

The Nα-Fmoc group provides temporary protection of the alpha-amino group during the coupling reaction. It is readily removed under mild basic conditions, typically with a 20% solution of piperidine in DMF, allowing for the stepwise elongation of the peptide chain.[13]

The Trityl Group: Advantages and Deprotection Mechanism

The Nε-Trt group provides "permanent" protection of the lysine side chain throughout the synthesis. Its key advantage lies in its high acid lability. During the final cleavage step, the Trt group is efficiently removed using a trifluoroacetic acid (TFA) cocktail.[3]

Caption: Acid-catalyzed deprotection of the Trt group and scavenging.

The liberated trityl cation is a stable carbocation that can potentially reattach to nucleophilic residues in the peptide, such as tryptophan or methionine, or cause other side reactions.[14] To prevent this, "scavengers" are included in the cleavage cocktail. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[15]

Experimental Protocols

The following protocols are provided as a guide for the use of Fmoc-Lys(Trt)-OH in manual SPPS. Reagent equivalents are based on the initial loading of the resin.

Protocol for Coupling of Fmoc-Lys(Trt)-OH

This protocol describes the incorporation of Fmoc-Lys(Trt)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

Fmoc-Lys(Trt)-OH (3-5 equivalents)

-

Coupling reagent (e.g., HATU, HBTU) (3-5 equivalents)

-

Base (e.g., DIPEA, NMM) (6-10 equivalents)

-

Anhydrous, peptide-synthesis-grade DMF

-

DCM for washing

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Trt)-OH and the coupling reagent in DMF. Add the base and allow the mixture to pre-activate for 2-5 minutes.[16]

-

Coupling Reaction: Drain the DMF from the swollen resin and add the activated Fmoc-Lys(Trt)-OH solution. Agitate the mixture at room temperature for 1-2 hours.[16]

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.[10]

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3 times) to remove excess reagents and byproducts.

Protocol for Final Cleavage and Trt-Group Deprotection

This protocol outlines the cleavage of the peptide from the resin and the simultaneous removal of the Trt group and other acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5 v/v)[17]

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.[10]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[10]

-

Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or argon, followed by drying under high vacuum.

Conclusion and Future Perspectives

Fmoc-Lys(Trt)-OH is an indispensable reagent in the arsenal of the peptide chemist. Its well-defined physicochemical properties and the strategic advantage conferred by the acid-labile Trt protecting group facilitate the synthesis of complex peptides with high purity. The protocols outlined in this guide, grounded in established chemical principles, provide a robust framework for the successful application of this building block. As the demand for sophisticated synthetic peptides in research and therapeutics continues to grow, a deep, practical understanding of key reagents like Fmoc-Lys(Trt)-OH will remain a critical asset for scientists in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. benchchem.com [benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. Fmoc-Lys(Trt)-OH [cem.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. cblpatras.gr [cblpatras.gr]

- 9. Fmoc-Lys(Trt)-OH [myskinrecipes.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Fmoc-Lys(Trt)-OH molecular weight and formula

An In-Depth Technical Guide to Nα-Fmoc-Nε-Trt-L-lysine: Properties, Synthesis, and Advanced Applications

Introduction

In the intricate field of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-yield, high-purity peptides. Nα-(9-Fluorenylmethoxycarbonyl)-Nε-trityl-L-lysine, commonly abbreviated as Fmoc-Lys(Trt)-OH, stands as a cornerstone building block for researchers, chemists, and drug development professionals. Its unique orthogonal protection scheme enables the synthesis of complex peptides and facilitates site-specific modifications that are critical for advancing chemical biology and therapeutic development. This guide provides a comprehensive examination of the chemical properties, strategic applications, and detailed experimental protocols for Fmoc-Lys(Trt)-OH, grounded in established scientific principles and field-proven methodologies.

Core Chemical and Physical Properties

Fmoc-Lys(Trt)-OH is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by the base-labile Fmoc group and the epsilon-amino group of the side chain is protected by the acid-labile trityl (Trt) group.[1][2] This dual protection is fundamental to its utility in Fmoc-based SPPS.

| Property | Value | References |

| Molecular Formula | C₄₀H₃₈N₂O₄ | [1][3][4] |

| Molecular Weight | 610.74 g/mol | [1][4][5] |

| Full Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-Nε-trityl-L-lysine | [3][6] |

| CAS Number | 719892-61-2 | [3][4][7] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS | [1] |

The Strategic Advantage of the Trityl Group in Orthogonal Synthesis

The efficacy of Fmoc-Lys(Trt)-OH lies in its orthogonal protection scheme, which allows for the selective removal of one protecting group without affecting the other. The Nα-Fmoc group is stable to acid but is readily cleaved by a mild base (typically 20% piperidine in DMF), enabling the stepwise elongation of the peptide chain.[2][8] Conversely, the Nε-Trt group is completely stable to these basic conditions but can be removed with mild acid, a property that is expertly exploited for both final deprotection and on-resin side-chain modifications.[1][2]

Caption: Orthogonal deprotection scheme of Fmoc-Lys(Trt)-OH.

Expertise in Practice: Trityl vs. Boc Protection

While Fmoc-Lys(Boc)-OH is a commonly used alternative, the choice of the Trt group is a strategic one aimed at enhancing the quality of the final product. The primary advantage of the Trityl group lies in the final cleavage step.[2] The tert-butyl cation generated from Boc cleavage is a potent alkylating agent that can irreversibly modify sensitive residues like Tryptophan and Tyrosine. In contrast, the trityl cation formed upon Trt cleavage is significantly bulkier and more stabilized, making it a less aggressive electrophile that is more efficiently neutralized by scavengers.[2][9] This leads to a cleaner cleavage, higher purity of the crude peptide, and simplified downstream purification.[10]

| Feature | Fmoc-Lys(Trt)-OH | Fmoc-Lys(Boc)-OH |

| Side-Chain Protection | Trityl (Trt) | tert-Butyloxycarbonyl (Boc) |

| Acid Lability | High (cleaved by mild TFA) | Moderate (requires strong TFA) |

| Cleavage Byproduct | Trityl cation (bulky, easily scavenged) | tert-Butyl cation (reactive) |

| Risk of Side Reactions | Lower risk of t-butylated side products | Higher risk of t-butylated side products |

| Crude Peptide Purity | Generally higher | Can be lower, sequence-dependent |

| Primary Application | High-purity peptides, site-specific modifications | General peptide synthesis |

Methodologies and Experimental Protocols

The successful implementation of Fmoc-Lys(Trt)-OH requires meticulous attention to experimental detail. The following protocols provide a validated framework for key stages of synthesis.

Caption: General workflow for an SPPS cycle incorporating Fmoc-Lys(Trt)-OH.

Protocol 1: Incorporation (Coupling) of Fmoc-Lys(Trt)-OH

This protocol outlines the standard procedure for coupling Fmoc-Lys(Trt)-OH to a growing peptide chain on a solid support.

-

Materials: Fmoc-deprotected peptide-resin, Fmoc-Lys(Trt)-OH, Coupling reagent (e.g., HATU), Base (e.g., DIPEA), Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.[1]

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Trt)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes. The use of HATU is recommended for sterically hindered amino acids like Fmoc-Lys(Trt)-OH as it promotes rapid and efficient coupling with minimal risk of racemization.[1]

-

Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours.[2]

-

Monitoring (Self-Validation): Perform a Kaiser test to confirm the completion of the coupling.[1] A negative result (beads remain yellow) indicates a complete reaction and the absence of free primary amines. If the test is positive (beads turn blue), a second coupling is necessary.

-

Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[1]

-

Protocol 2: Selective On-Resin Deprotection of the Trityl Group

This protocol describes the selective removal of the Trt group from the lysine side chain while the peptide remains attached to the resin, enabling site-specific modification.

-

Materials: Peptide-resin containing Lys(Trt), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

-

Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA in DCM. Add 1-2% TIS as a scavenger. The scavenger is critical to quench the reactive trityl cation generated during deprotection, preventing its re-attachment or reaction with other nucleophilic residues.[1][11]

-

Trt Removal: Treat the resin with the deprotection cocktail (approx. 10 mL per gram of resin). Gently agitate for 30 minutes at room temperature. Repeat this step once to ensure complete removal.[1]

-

Washing and Neutralization: Wash the resin thoroughly with DCM. Follow with a wash using 10% DIPEA in DMF to neutralize the protonated ε-amino group, preparing it for subsequent modification.[1]

-

Protocol 3: Final Cleavage and Global Deprotection

This protocol details the final cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.

-

Materials: Dried peptide-resin, Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water), Cold diethyl ether.

-

Procedure:

-

Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

-

Cleavage: Add the cleavage cocktail to the resin. Agitate for 2-3 hours at room temperature.[10]

-

Peptide Precipitation: Filter the resin and collect the filtrate into a tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[2]

-

Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting groups.[2]

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification, typically by reverse-phase HPLC.[1]

-

Advanced Applications: Site-Specific Peptide Modification

The true power of Fmoc-Lys(Trt)-OH is realized in its application for site-specific modifications. The ability to selectively deprotect the lysine side chain on-resin opens a gateway to synthesizing complex biomolecules.[1] A prime example is the synthesis of ubiquitinated peptides, which are invaluable tools for studying the ubiquitin-proteasome signaling pathway, a critical process in cellular regulation.[1]

Caption: Workflow for site-specific modification using Fmoc-Lys(Trt)-OH.

Conclusion

Fmoc-Lys(Trt)-OH is more than just a protected amino acid; it is a strategic tool that provides chemists with enhanced control over peptide synthesis. Its well-defined orthogonal deprotection chemistry, coupled with the favorable properties of the trityl group, minimizes side reactions and maximizes the purity of complex synthetic targets. From synthesizing high-purity linear peptides to enabling the site-specific attachment of labels and proteins, Fmoc-Lys(Trt)-OH is an indispensable component in the modern peptide chemist's toolkit, empowering innovation in drug discovery and fundamental biological research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 719892-61-2 | Fmoc-lys(trt)-oh | Tetrahedron [thsci.com]

- 4. Fmoc-Lys(Trt)-OH | 719892-61-2 [amp.chemicalbook.com]

- 5. Fmoc-Lys(Trt)-OH [myskinrecipes.com]

- 6. peptide.com [peptide.com]

- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 8. genscript.com [genscript.com]

- 9. Fmoc-Lys(Trt)-OH [cem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Introduction: The Critical Role of Solubility in Advanced Peptide Synthesis

An In-Depth Technical Guide to the Solubility of Fmoc-Lys(Trt)-OH

In the landscape of solid-phase peptide synthesis (SPPS), particularly when tackling "difficult sequences" prone to aggregation or long-chain peptides, the selection of building blocks is paramount.[1] Nα-Fmoc-Nε-trityl-L-lysine (Fmoc-Lys(Trt)-OH) stands out as a critical derivative. Its bulky, acid-labile trityl (Trt) group offers a distinct advantage over the more common tert-butyloxycarbonyl (Boc) group by allowing for milder final cleavage conditions, thereby reducing the risk of acid-catalyzed side reactions.[1][2]

However, the successful incorporation of any amino acid derivative into a growing peptide chain hinges on a fundamental physicochemical property: its solubility. Inadequate solubility in the reaction solvent can lead to significant challenges, including poor reaction kinetics, incomplete coupling, and the generation of deletion sequences, which ultimately compromise the purity and yield of the final peptide.[3][] This guide provides a detailed exploration of the solubility of Fmoc-Lys(Trt)-OH, offering researchers the foundational knowledge and practical protocols required to utilize this essential reagent effectively.

Molecular Architecture and its Influence on Solubility

The solubility characteristics of Fmoc-Lys(Trt)-OH are a direct consequence of its molecular structure, which is a composite of three distinct chemical moieties. Understanding the contribution of each part is key to predicting its behavior in various solvents.

-

The Nα-Fmoc Group (9-fluorenylmethoxycarbonyl): This large, aromatic, and hydrophobic group is the cornerstone of modern SPPS, enabling mild deprotection under basic conditions.[3][] Its significant non-polar character dictates a preference for organic solvents.

-

The Lysine Backbone: The core amino acid provides the chiral center and the carboxylic acid group necessary for peptide bond formation.

-

The Nε-Trt Group (Trityl): As a triphenylmethyl ether, the trityl group is exceptionally bulky and hydrophobic. This group is even more non-polar than the Fmoc group and profoundly influences the overall solubility profile of the molecule, pushing it strongly towards non-polar organic solvents.[3]

The combination of the large, hydrophobic Fmoc and Trt groups renders Fmoc-Lys(Trt)-OH a molecule with poor solubility in aqueous solutions but favorable solubility in the polar aprotic solvents typically used in SPPS.[5]

Caption: Structural components of Fmoc-Lys(Trt)-OH.

Solubility Profile in Common Organic Solvents

The choice of solvent is critical for ensuring that the activated amino acid remains fully dissolved and accessible for the coupling reaction. Polar aprotic solvents are the most widely used in Fmoc-SPPS due to their ability to dissolve the protected amino acids and swell the polystyrene-based resins.[6] While precise quantitative data can vary between suppliers and batches, the following table summarizes the general solubility behavior of Fmoc-Lys(Trt)-OH.[7]

| Solvent | Abbreviation | Type | General Solubility of Fmoc-Lys(Trt)-OH | Key Considerations |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Soluble / Clearly Soluble | The most common and effective solvent for SPPS.[1][5] Ensures good solvation for coupling. |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Soluble | A common, less toxic alternative to DMF with similar solvating properties.[][6] |

| Dichloromethane | DCM | Non-polar Aprotic | Soluble | Often used for washing steps and for selective deprotection of acid-labile groups like Trt.[1][5] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble | A very strong solvent, sometimes mixed with DMF to dissolve difficult sequences or derivatives.[7][8] Note that hygroscopic DMSO can negatively impact solubility.[7][9] |

| Tetrahydrofuran | THF | Polar Aprotic | Limited / Sparingly Soluble | Generally not a primary solvent for dissolution in SPPS due to lower solvating power for peptide reagents compared to DMF.[8] |

| Acetonitrile | ACN | Polar Aprotic | Limited / Sparingly Soluble | Not typically used for dissolving Fmoc-amino acids for coupling reactions.[8] |

| Methanol / Ethanol | MeOH / EtOH | Polar Protic | Sparingly Soluble to Insoluble | Protic nature interferes with SPPS chemistry; not suitable for coupling reactions. |

Experimental Protocols

Protocol 1: Standard Dissolution for SPPS Coupling

This protocol outlines the standard procedure for preparing a solution of Fmoc-Lys(Trt)-OH for coupling onto a solid support resin. This procedure is based on a 0.1 mmol synthesis scale.

Materials:

-

Fmoc-Lys(Trt)-OH

-

Coupling reagent (e.g., HATU)

-

Base (e.g., N,N-Diisopropylethylamine, DIPEA)

-

Anhydrous, peptide-grade DMF

Procedure:

-

Calculate Equivalents: For a 0.1 mmol synthesis scale, typically 3-4 equivalents of the amino acid are used. Weigh out the required amount of Fmoc-Lys(Trt)-OH (e.g., 0.3 mmol, ~183 mg).

-

Pre-activation: In a separate, clean vial, add the weighed Fmoc-Lys(Trt)-OH.

-

Dissolution: Add the minimum volume of anhydrous DMF required to dissolve the solid (typically 1-2 mL). Agitate the vial gently (vortex) until the solid is completely dissolved. The solution should be clear.

-

Activator Addition: Add the coupling reagent (e.g., HATU, 2.9 equivalents) and the base (e.g., DIPEA, 6 equivalents) to the dissolved amino acid.[5]

-

Pre-activation Incubation: Allow the mixture to stand for 1-5 minutes to pre-activate the carboxylic acid.[1][5]

-

Coupling: Immediately add the pre-activated solution to the synthesis vessel containing the deprotected peptide-resin.

Caption: Standard workflow for dissolving and coupling Fmoc-Lys(Trt)-OH.

Protocol 2: Semi-Quantitative Solubility Assessment

This method allows researchers to quickly assess the solubility of a new batch of Fmoc-Lys(Trt)-OH in a particular solvent.

Procedure:

-

Preparation: Add a known volume (e.g., 1.0 mL) of the test solvent to a small, clear glass vial.

-

Addition: Weigh and add a small, known amount of Fmoc-Lys(Trt)-OH (e.g., 10 mg) to the solvent.

-

Agitation: Cap the vial and vortex vigorously for 30-60 seconds at room temperature.

-

Observation: Visually inspect the solution. If all solid has dissolved, the solubility is at least 10 mg/mL.

-

Incremental Addition: If the solid dissolved completely, add another 10 mg portion and repeat step 3. Continue this process until solid material remains undissolved.

-

Troubleshooting Aids (Optional): If dissolution is slow or incomplete, sonication for 2-5 minutes or gentle warming can be applied to aid the process.[9] This helps differentiate between poor intrinsic solubility and a slow dissolution rate.

Troubleshooting and Field-Proven Insights

-

Solvent Quality is Non-Negotiable: The presence of water in hygroscopic solvents like DMF and DMSO can significantly decrease the solubility of hydrophobic derivatives.[7] Always use fresh, anhydrous, peptide-grade solvents from a recently opened bottle.

-

The "Minimal Volume" Principle: When preparing a solution for coupling, use the smallest volume of DMF necessary for complete dissolution. This maintains a high concentration, which helps drive the coupling reaction to completion.

-

Pre-activation Strategy: For amino acid derivatives that exhibit borderline solubility, the pre-activation step is crucial. Activating the derivative in a minimal volume of DMF before dilution or addition to the reaction vessel can prevent precipitation.[7]

-

Beware of Aggregation: Poor solubility is a leading cause of peptide aggregation on-resin.[10] If you suspect solubility issues are causing incomplete couplings (as indicated by a positive Kaiser test after the first coupling), it is essential to address the dissolution protocol before attempting a recoupling.

Conclusion

Fmoc-Lys(Trt)-OH is an invaluable reagent for the synthesis of complex and modified peptides. Its solubility profile is dominated by the large, hydrophobic Fmoc and Trityl protecting groups, making it highly soluble in standard SPPS solvents like DMF and NMP. A thorough understanding of its solubility characteristics, coupled with meticulous laboratory technique—particularly the use of high-quality anhydrous solvents and appropriate dissolution protocols—is essential for leveraging the full potential of this building block. By adhering to the principles and methods outlined in this guide, researchers can ensure efficient and reliable incorporation of Fmoc-Lys(Trt)-OH, paving the way for the successful synthesis of challenging peptide targets.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc-Lys(Trt)-OH [cem.com]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. reddit.com [reddit.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

A Senior Application Scientist's Guide to the NMR and Mass Spectrometry of Fmoc-Lys(Trt)-OH

For researchers, scientists, and professionals immersed in the intricate world of drug development and peptide synthesis, the precise characterization of building blocks is paramount. Nα-(9-Fluorenylmethoxycarbonyl)-Nε-trityl-L-lysine, or Fmoc-Lys(Trt)-OH, is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its utility hinges on the orthogonal protection strategy it employs: the base-labile Fmoc group on the α-amino terminus and the acid-labile trityl (Trt) group safeguarding the ε-amino function of the lysine side chain. This dual-protection scheme is fundamental to the directed elongation of peptide chains.[1][2]

This in-depth technical guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data that define Fmoc-Lys(Trt)-OH. Moving beyond a mere recitation of data, this guide delves into the causality behind experimental choices and the interpretation of the resulting spectra, empowering researchers to confidently verify the integrity of this critical reagent.

The Structural Landscape of Fmoc-Lys(Trt)-OH

A thorough understanding of the molecular architecture of Fmoc-Lys(Trt)-OH is the foundation for interpreting its spectral data. The molecule comprises three key components: the lysine backbone, the N-terminal Fmoc protecting group, and the side-chain Trityl protecting group. Each of these moieties contributes a unique signature to the NMR and mass spectra.

Caption: Key functional components of the Fmoc-Lys(Trt)-OH molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy is an indispensable tool for confirming the structure of Fmoc-Lys(Trt)-OH. The spectrum reveals a wealth of information about the chemical environment of each proton in the molecule. For optimal results, the sample should be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[1]

Expected ¹H NMR Signals

The ¹H NMR spectrum of Fmoc-Lys(Trt)-OH is characterized by distinct regions corresponding to the aromatic protons of the Fmoc and Trityl groups and the aliphatic protons of the lysine backbone.[1]

-

Aromatic Region (δ 7.0 - 8.0 ppm): This crowded region is dominated by the signals from the numerous aromatic protons of the Fmoc and Trityl groups. The characteristic signals for the Fmoc group typically appear between 7.3 and 7.8 ppm.[1]

-

Lysine Backbone (δ 1.0 - 4.5 ppm): The protons of the lysine backbone give rise to a series of multiplets in the aliphatic region of the spectrum. The α-proton (α-CH) is typically observed as a multiplet around 4.0-4.5 ppm. The β, γ, δ, and ε-protons of the lysine side chain will appear as complex multiplets at higher field strengths.

-

Fmoc Methylene and Methine Protons (δ 4.0 - 4.5 ppm): The CH₂ and CH protons of the fluorenyl group of the Fmoc moiety also resonate in this region, often overlapping with the α-CH of the lysine.

Table 1: Anticipated ¹H NMR Chemical Shifts for Fmoc-Lys(Trt)-OH

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Fmoc Aromatic Protons | 7.3 - 7.8 | Multiplet |

| Trityl Aromatic Protons | 7.1 - 7.5 | Multiplet |

| α-CH (Lysine) | ~4.0 - 4.5 | Multiplet |

| Fmoc CH & CH₂ | ~4.2 - 4.4 | Multiplet |

| ε-CH₂ (Lysine) | ~2.9 - 3.2 | Multiplet |

| β, γ, δ-CH₂ (Lysine) | ~1.2 - 1.9 | Multiplets |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Deciphering Coupling Constants

The splitting patterns, or multiplicities, of the signals are governed by the spin-spin coupling between neighboring protons. These coupling constants (J-values), typically in the range of 2-10 Hz for vicinal protons in aliphatic chains, provide valuable conformational information.[3] For instance, the coupling between the α-CH and the two β-CH₂ protons will result in a complex multiplet.

Carbon-13 NMR Spectroscopy: Unveiling the Carbon Skeleton

While ¹H NMR provides information about the protons, ¹³C NMR spectroscopy elucidates the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets.

Expected ¹³C NMR Signals

The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons, the aromatic carbons of the protecting groups, and the aliphatic carbons of the lysine backbone.

-

Carbonyl Carbons (δ 170 - 180 ppm): The carboxylic acid carbon of the lysine and the carbonyl carbon of the Fmoc group will appear in this downfield region.

-

Aromatic Carbons (δ 120 - 150 ppm): The numerous aromatic carbons of the Fmoc and Trityl groups will give rise to a cluster of signals in this range.

-

Aliphatic Carbons (δ 20 - 70 ppm): The carbons of the lysine backbone and the fluorenyl moiety of the Fmoc group will be found in this upfield region.

Table 2: Anticipated ¹³C NMR Chemical Shifts for Fmoc-Lys(Trt)-OH

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~175 |

| C=O (Fmoc) | ~156 |

| Aromatic Carbons (Fmoc & Trityl) | 120 - 145 |

| Cα (Lysine) | ~54 |

| Fmoc CH & CH₂ | ~47, ~67 |

| Cε (Lysine) | ~40 |

| Cβ, Cγ, Cδ (Lysine) | 22 - 32 |

Note: These are approximate values and can be influenced by the solvent and other experimental conditions.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry (MS) is a powerful analytical technique that provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules. For a compound like Fmoc-Lys(Trt)-OH, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation.[4][5]

Expected Mass-to-Charge Ratios

The molecular weight of Fmoc-Lys(Trt)-OH is 610.78 g/mol .[6] In positive ion mode ESI-MS, the most prominent ion observed is typically the protonated molecule, [M+H]⁺. Other common adducts that may be observed include the sodium adduct, [M+Na]⁺, and the potassium adduct, [M+K]⁺.

Table 3: Expected m/z Values for Common Adducts of Fmoc-Lys(Trt)-OH

| Ion | Formula | Expected m/z |

| Protonated Molecule | [C₄₀H₃₈N₂O₄ + H]⁺ | 611.78 |

| Sodium Adduct | [C₄₀H₃₈N₂O₄ + Na]⁺ | 633.76 |

| Potassium Adduct | [C₄₀H₃₈N₂O₄ + K]⁺ | 649.74 |

Fragmentation Analysis

While ESI is a soft ionization technique, some fragmentation can occur, providing additional structural confirmation. The most labile bonds are often the ester linkage of the Fmoc group and the bond connecting the trityl group to the lysine side chain. Common fragmentation patterns can include the loss of the Fmoc group or the Trityl group.[7][8]

Experimental Protocols

NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Fmoc-Lys(Trt)-OH and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1]

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Caption: A streamlined workflow for acquiring high-quality NMR data.

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of Fmoc-Lys(Trt)-OH (typically 1-10 µM) in a solvent compatible with electrospray ionization, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.[5][9]

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Infusion and Ionization: Introduce the sample into the ESI source at a constant flow rate. Optimize the source parameters (e.g., capillary voltage, gas flow rates) to achieve a stable ion signal.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to include the expected molecular ions and potential fragments.

-

Data Analysis: Analyze the resulting spectrum to identify the m/z values of the observed ions and compare them to the theoretical values.

Caption: A systematic approach for obtaining and interpreting mass spectrometry data.

Conclusion: A Commitment to Quality

The meticulous characterization of Fmoc-Lys(Trt)-OH through NMR and mass spectrometry is not merely an academic exercise; it is a critical quality control step that underpins the success of peptide synthesis endeavors. By understanding the principles behind these analytical techniques and the expected spectral features of this vital building block, researchers can ensure the integrity of their starting materials and, ultimately, the fidelity of their synthetic peptides. This commitment to analytical rigor is the hallmark of sound scientific practice in the pursuit of novel therapeutics and a deeper understanding of biological systems.

References

- 1. Fmoc-Lys(Trt)-OH | 111061-54-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]